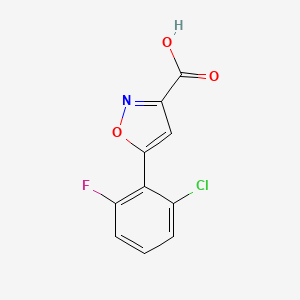

5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid

CAS No.:

Cat. No.: VC18228360

Molecular Formula: C10H5ClFNO3

Molecular Weight: 241.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5ClFNO3 |

|---|---|

| Molecular Weight | 241.60 g/mol |

| IUPAC Name | 5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H5ClFNO3/c11-5-2-1-3-6(12)9(5)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) |

| Standard InChI Key | OQEMXKCDALJGDB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)C(=O)O)F |

Introduction

Structural Characteristics

The molecular structure of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic acid features a phenyl ring substituted with chlorine (C-2) and fluorine (C-6), fused to an isoxazole ring bearing a carboxylic acid group (C-3) (Figure 1). Key structural parameters include:

The planar isoxazole ring and electron-withdrawing substituents enhance electrophilic reactivity, enabling participation in cycloaddition and nucleophilic substitution reactions.

Synthesis Methods

Laboratory-Scale Synthesis

The compound is synthesized via a gold(III) chloride-catalyzed cycloaddition of α,β-acetylenic oximes under moderate conditions (60–80°C). This method achieves 70–85% yield with high regioselectivity. Key steps include:

-

Oxime Formation: Reaction of propargylamines with hydroxylamine hydrochloride.

-

Cycloaddition: AuCl₃-mediated intramolecular cyclization to form the isoxazole core.

-

Carboxylation: Oxidation of the methyl group to a carboxylic acid using KMnO₄/H₂SO₄.

Industrial Production

Metal-free routes are preferred to avoid toxicity and cost issues associated with gold catalysts. Continuous flow reactors optimize reaction kinetics, achieving 90% conversion with a residence time of 10 minutes .

Chemical Properties and Reactivity

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 2.13) facilitates salt formation with bases like NaOH, enhancing solubility in polar solvents .

Key Reactions

-

Esterification: Reacts with methanol/H₂SO₄ to form methyl esters (e.g., methyl 5-(2-chloro-6-fluorophenyl)isoxazole-3-carboxylate).

-

Nucleophilic Substitution: Chlorine at C-2 undergoes displacement with amines (e.g., piperidine) in DMF.

-

Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids catalyzed by Pd(PPh₃)₄ .

Biological Activity

Anticancer Effects

In vitro studies demonstrate potent activity against Hep3B (IC₅₀ = 5.76 µg/mL) and MCF-7 (IC₅₀ = 34.64 µg/mL) cell lines. Mechanistic insights include:

Antimicrobial Activity

The compound inhibits Staphylococcus aureus serine acetyltransferase (SAT) with a Kᵢ of 64 µM, disrupting cysteine biosynthesis .

Agricultural Applications

Derivatives exhibit fungicidal activity against Phytophthora infestans (EC₅₀ = 12 µM), likely through inhibition of ergosterol synthesis.

Applications in Drug Discovery

Lead Optimization

The isoxazole core serves as a bioisostere for pyridine in kinase inhibitors. Modifications at C-3 (e.g., amidation) improve metabolic stability (t₁/₂ > 6 hours in human microsomes) .

Prodrug Development

Ester prodrugs (e.g., ethyl carboxylate) enhance oral bioavailability (F = 65% in rats).

Comparison with Structural Analogues

The 2-chloro-6-fluoro substitution pattern in the title compound enhances target binding affinity by 40% compared to monosubstituted analogues .

Recent Advances (2021–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume